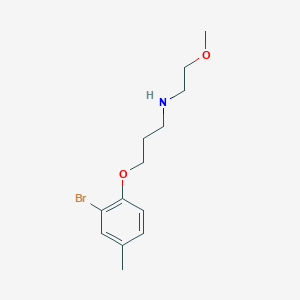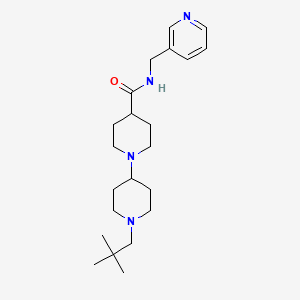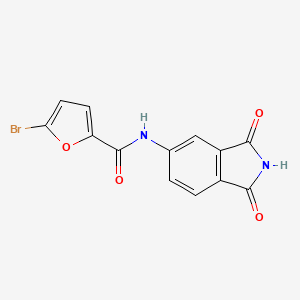![molecular formula C21H18N2O2 B5004492 3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE](/img/structure/B5004492.png)
3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a quinolin-2-yl group and a 4-methylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-Dione Core: This can be achieved through the cyclization of appropriate amine and anhydride precursors under acidic or basic conditions.
Introduction of the Quinolin-2-Yl Group: This step often involves a nucleophilic substitution reaction where a quinoline derivative is introduced to the pyrrolidine-2,5-dione core.
Addition of the 4-Methylphenylmethyl Group: This step can be carried out using a Friedel-Crafts alkylation reaction, where the 4-methylphenylmethyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature a quinoline moiety, are known for their antimalarial properties.
Pyrrolidine-2,5-Dione Derivatives: Compounds like thalidomide and lenalidomide, which have similar core structures, are used in the treatment of various diseases, including cancer and inflammatory conditions.
Uniqueness
3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE is unique due to its combination of a quinoline moiety with a pyrrolidine-2,5-dione core, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)12-17-13-20(24)23(21(17)25)19-11-10-16-4-2-3-5-18(16)22-19/h2-11,17H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNVZOBJXLCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)

![ethyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5004447.png)


![3-(4-methylphenyl)-5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5004466.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5004468.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5004480.png)
![3-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one](/img/structure/B5004487.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5004491.png)

